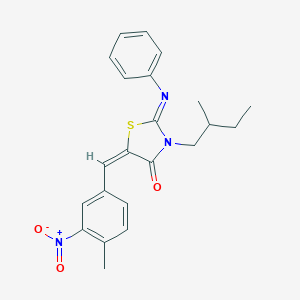![molecular formula C33H31BrFN3OS B297671 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297671.png)
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one, also known as BFIT, is a synthetic compound with potential therapeutic applications in various diseases. BFIT belongs to the class of thiazolidinones and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one exerts its effects by inhibiting the activity of certain enzymes and transcription factors involved in inflammation, tumor growth, and glucose metabolism. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the activity of PPARγ, a transcription factor involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic animal models. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its synthetic accessibility. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method, making it an attractive target for medicinal chemistry research. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several potential therapeutic applications, making it an interesting compound for drug discovery. However, one of the limitations of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its poor solubility in aqueous solutions, which can make it difficult to perform in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one research. One potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for cancer. Furthermore, future research could focus on improving the solubility of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one to facilitate in vitro and in vivo experiments. Finally, future research could focus on the development of novel analogs of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one with improved pharmacological properties.
Métodos De Síntesis
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 5-bromo-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde with cyclohexyl isothiocyanate and 2,3-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction mixture is then refluxed in ethanol for several hours to obtain the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to possess anti-tumor properties and has been reported to induce apoptosis in cancer cells. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess anti-diabetic properties and has been reported to improve insulin sensitivity in diabetic animal models.
Propiedades
Nombre del producto |
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C33H31BrFN3OS |
Peso molecular |
616.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-cyclohexyl-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H31BrFN3OS/c1-21-9-8-14-29(22(21)2)36-33-38(26-11-4-3-5-12-26)32(39)31(40-33)17-24-20-37(19-23-10-6-7-13-28(23)35)30-16-15-25(34)18-27(24)30/h6-10,13-18,20,26H,3-5,11-12,19H2,1-2H3/b31-17-,36-33? |
Clave InChI |
YTFSJISGKMYNRN-NZBPWYQNSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)/S2)C6CCCCC6)C |
SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
SMILES canónico |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![4-methyl-N-(4-methylbenzyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297594.png)
![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297595.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-2,5-dichloro-N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B297603.png)
![N-benzyl-2,5-dichloro-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B297604.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzyl-2,5-dichlorobenzenesulfonamide](/img/structure/B297605.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297610.png)
